molecular formula C29H60 B14429931 7,11-Dimethylheptacosane CAS No. 79864-51-0

7,11-Dimethylheptacosane

Cat. No.: B14429931
CAS No.: 79864-51-0
M. Wt: 408.8 g/mol
InChI Key: GKFDFPQEEBHPAD-UHFFFAOYSA-N
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Description

7,11-Dimethylheptacosane is a hydrocarbon compound with the molecular formula C29H60. It is a type of cuticular hydrocarbon commonly found in insects and plays a significant role in chemical communication and recognition among species . The compound is characterized by its long carbon chain with methyl groups attached at the 7th and 11th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Dimethylheptacosane typically involves the alkylation of heptacosane with methyl groups at specific positions. This can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as insect cuticles, followed by purification processes. Alternatively, large-scale synthesis can be performed using petrochemical feedstocks and advanced catalytic processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7,11-Dimethylheptacosane primarily undergoes reactions typical of hydrocarbons, including:

    Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert any oxidized forms back to the hydrocarbon.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.

    Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

7,11-Dimethylheptacosane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7,11-Dimethylheptacosane in biological systems involves its role as a chemical signal. In insects, it interacts with specific receptors on the cuticle, facilitating recognition and communication. The molecular targets include olfactory receptors and other sensory proteins that detect the hydrocarbon’s presence and trigger behavioral responses .

Comparison with Similar Compounds

    Heptacosane (C27H56): A straight-chain hydrocarbon without methyl substitutions.

    9,13-Dimethylpentacosane (C27H56): Another methyl-branched hydrocarbon with methyl groups at different positions.

    11,15-Dimethylheptacosane (C29H60): Similar structure with methyl groups at the 11th and 15th positions.

Uniqueness: 7,11-Dimethylheptacosane is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This pattern is crucial for its role in insect communication, making it a valuable compound for studying chemical ecology and developing bio-inspired technologies .

Properties

CAS No.

79864-51-0

Molecular Formula

C29H60

Molecular Weight

408.8 g/mol

IUPAC Name

7,11-dimethylheptacosane

InChI

InChI=1S/C29H60/c1-5-7-9-11-12-13-14-15-16-17-18-19-20-22-25-29(4)27-23-26-28(3)24-21-10-8-6-2/h28-29H,5-27H2,1-4H3

InChI Key

GKFDFPQEEBHPAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCC

Origin of Product

United States

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